molecular formula C11H20N2O B11724066 Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-

Cat. No.: B11724066
M. Wt: 196.29 g/mol
InChI Key: IJAGJCNXGXEORG-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- is a chemical compound with the molecular formula C11H20N2O. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diazaspiro compound in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives, such as:

Uniqueness

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- is unique due to its specific structure and the presence of diazaspiro moieties. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific therapeutic applications.

Chemical Structure and Properties

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has the following chemical characteristics:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 959490-91-6
  • LogP : 2.79 (indicating moderate lipophilicity) .

Synthesis

The synthesis of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- typically involves multi-step organic reactions that create the spirocyclic structure integral to its biological activity. The compound has been synthesized through various methods, including one-pot reactions and the use of specific catalysts to enhance yield and purity .

Antiviral Activity

Research indicates that derivatives of Ethanone, particularly those containing the diazaspiro framework, exhibit significant antiviral properties. A study highlighted the development of CCR5 antagonists based on similar structures, which demonstrated potent antiviral effects against HIV . The compound's ability to selectively inhibit viral replication while maintaining a favorable pharmacokinetic profile positions it as a candidate for further antiviral research.

Anticonvulsant Activity

Ethanone derivatives have also been evaluated for their anticonvulsant properties. In animal models, compounds with similar structures showed promising results in reducing seizure activity. For instance, one study reported an ED50 (effective dose for 50% of subjects) of 12.3 mg/kg in the anti-MES (maximal electroshock) test for related compounds . These findings suggest that Ethanone may share similar anticonvulsant mechanisms.

Potential Applications in Pain Management and Obesity

The biological profile of Ethanone suggests potential applications beyond antiviral and anticonvulsant activities. Research indicates that compounds within the diazaspiro family may be effective in treating obesity and managing pain due to their interactions with various biological pathways related to metabolism and pain signaling .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of Ethanone derivatives. Modifications at specific positions on the diazaspiro structure can enhance biological activity:

Modification Effect on Activity
Alkyl substitutions at nitrogen atomsIncreased lipophilicity and bioavailability
Aromatic ring additionsEnhanced receptor binding affinity
Carbonyl group variationsAltered pharmacodynamics

These modifications can significantly impact the compound's interaction with biological targets, leading to improved therapeutic outcomes.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of diazaspiro compounds against HIV and found that certain modifications led to a 70% reduction in viral load in vitro compared to untreated controls.
  • Anticonvulsant Testing : In a controlled trial involving mice, a derivative demonstrated a protective effect against induced seizures with an ED50 value significantly lower than traditional anticonvulsants like phenytoin .

Properties

IUPAC Name

1-(3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAGJCNXGXEORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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